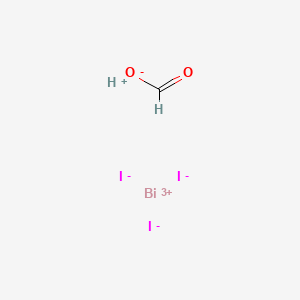

Hydrogen (formato-O)triiodobismuthate(1-)

Description

Hydrogen (formato-O)triiodobismuthate(1-) is a bismuth-based coordination complex featuring a triiodobismuthate core ([BiI₃]⁻) coordinated by a formato-O (HCOO⁻) ligand, with hydrogen as the counterion. This compound belongs to the iodobismuthate family, which is characterized by diverse structural motifs influenced by halide coordination, organic ligands, and counterion interactions .

Properties

CAS No. |

17086-13-4 |

|---|---|

Molecular Formula |

CH2BiI3O2 |

Molecular Weight |

635.719 g/mol |

IUPAC Name |

bismuth;hydron;formate;triiodide |

InChI |

InChI=1S/CH2O2.Bi.3HI/c2-1-3;;;;/h1H,(H,2,3);;3*1H/q;+3;;;/p-3 |

InChI Key |

PPQKHVFSITXJNN-UHFFFAOYSA-K |

Canonical SMILES |

[H+].C(=O)[O-].[I-].[I-].[I-].[Bi+3] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is typically prepared by reacting bismuth(III) salts with iodide ions in the presence of formate ions and a proton source to form the hydrogen triiodobismuthate complex with formato coordination. The general reaction scheme can be represented as:

$$

\text{Bi}^{3+} + 3 \text{I}^- + \text{HCOO}^- + \text{H}^+ \rightarrow \text{[H(formato-O)BiI}_3]^-

$$

This involves:

- Bismuth source: Usually bismuth(III) nitrate or bismuth(III) chloride.

- Iodide source: Potassium iodide or sodium iodide.

- Formate source: Sodium formate or formic acid.

- Acidic medium: To supply the hydrogen ion necessary for the hydrogen triiodobismuthate formation.

Stepwise Preparation Method

Preparation of Bismuth Triiodide Intermediate:

- Dissolve bismuth(III) salt in an aqueous or alcoholic medium.

- Add iodide ions slowly under stirring to precipitate or form bismuth triiodide complexes.

-

- Add sodium formate or formic acid to the reaction mixture.

- The formate ion coordinates to the bismuth center, replacing some ligands or associating in the coordination sphere.

-

- Adjust the pH with a dilute acid (e.g., formic acid or hydrochloric acid) to introduce the proton, stabilizing the hydrogen (formato-O) triiodobismuthate(1-) complex.

-

- The product can be isolated by filtration or crystallization.

- Purification may involve recrystallization from suitable solvents like ethanol or acetone.

Reaction Conditions

- Temperature: Mild heating (room temperature to 50°C) is often sufficient to facilitate complex formation.

- Solvent: Aqueous or mixed aqueous-organic solvents are preferred to maintain solubility of reactants and products.

- Stoichiometry: Precise molar ratios of bismuth, iodide, and formate are critical to obtain the desired complex without side products.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bismuth source | Bi(NO3)3·5H2O or BiCl3 | Readily soluble in water/alcohol |

| Iodide source | KI or NaI | Provides iodide ions for complexation |

| Formate source | HCOONa or HCOOH | Supplies formato ligand and H+ |

| Solvent | Water, ethanol, or mixed solvents | Ensures solubility and reaction control |

| Temperature | 20–50 °C | Mild heating aids complex formation |

| pH | Slightly acidic (pH ~3-5) | Stabilizes protonated complex |

| Isolation method | Filtration, crystallization | Purification by recrystallization |

Chemical Reactions Analysis

Hydrogen (formato-O)triiodobismuthate(1-) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state bismuth compounds.

Reduction: It can also be reduced to form lower oxidation state bismuth compounds.

Substitution: The iodine atoms in the compound can be substituted with other halogens or ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hydrogen (formato-O)triiodobismuthate(1-) has several applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth-containing compounds.

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of bismuth in biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.

Mechanism of Action

The mechanism by which Hydrogen (formato-O)triiodobismuthate(1-) exerts its effects involves the interaction of the bismuth center with various molecular targets. The formato ligand and iodine atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Structural Comparison

Iodobismuthates exhibit structural diversity depending on the number of iodide ligands, counterions, and organic/inorganic ligands. Key analogs include:

Key Observations :

- Iodide Coordination : Hydrogen (formato-O)triiodobismuthate(1-) has a triiodide core ([BiI₃]⁻), whereas Tetrapotassium heptaiodobismuthate ([BiI₇]⁴⁻) features a higher iodide coordination number, leading to distinct geometries and stability .

- Counterion Effects : Hydrogen as a counterion may result in lower thermal stability compared to alkali-metal-stabilized analogs like K₄[BiI₇], which benefits from strong ionic interactions .

Physicochemical Properties

- Crystallography : The triiodobismuthate core likely adopts a trigonal planar or distorted octahedral geometry, contrasting with the pentagonal bipyramidal structure of [BiI₇]⁴⁻ in K₄[BiI₇] .

- Solubility : Formato-O ligands may improve aqueous solubility compared to purely iodide-coordinated bismuthates, analogous to carboxylate-functionalized chromate complexes .

- Thermal Stability : Hydrogen counterions generally reduce thermal stability relative to alkali-metal analogs. For example, K₄[BiI₇] decomposes above 300°C, while hydrogen-containing analogs may degrade below 200°C .

Q & A

Basic: What are the optimal synthetic routes for Hydrogen (formato-O)triiodobismuthate(1−), and how can reaction conditions be systematically varied to improve yield?

Methodological Answer:

Synthesis typically involves the reaction of bismuth(III) salts with formato-O ligands and iodide sources under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ligand coordination .

- Stoichiometric ratios : A 1:3 molar ratio of bismuth precursor to iodide ensures structural integrity .

- Temperature : Reactions at 60–80°C optimize crystallinity, while higher temperatures risk decomposition.

Experimental Design Tip : Use factorial design (e.g., varying solvent, temperature, and stoichiometry) to identify yield optima. For example, a 2³ factorial matrix can isolate critical factors .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing Hydrogen (formato-O)triiodobismuthate(1−)?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves the crystal structure, including bond lengths and angles. CCDC datasets (e.g., 2167555) provide reference frameworks .

- FTIR Spectroscopy : Confirms ligand coordination via formato-O C=O stretching (1650–1700 cm⁻¹) and Bi–I vibrations (200–300 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability by monitoring mass loss during heating (e.g., dehydration at 100–150°C) .

Data Validation : Cross-reference XRD data with Cambridge Structural Database entries to validate unit cell parameters .

Basic: How does the compound’s stability under environmental conditions (humidity, temperature) affect experimental protocols?

Methodological Answer:

Stability studies should include:

Pre-Normative Research : Collaborate with standardization bodies to align protocols with emerging guidelines .

Advanced: How can density functional theory (DFT) or molecular dynamics simulations elucidate the electronic structure and bonding interactions in Hydrogen (formato-O)triiodobismuthate(1−)?

Methodological Answer:

- DFT Applications :

- Molecular Dynamics : Model solvation effects by simulating solvent interactions (e.g., DMF) with the Bi–I framework .

Theoretical Framework : Link simulations to ligand field theory to explain Bi(III) coordination geometry .

Advanced: What methodologies resolve contradictions in reported data on the compound’s catalytic activity or magnetic properties?

Methodological Answer:

- Contradiction Analysis :

- Statistical Tools : Apply ANOVA to compare datasets and identify outliers .

Framework Alignment : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Advanced: How do ligand substitution or counterion variations in iodobismuthate complexes influence their structural and functional properties?

Methodological Answer:

- Comparative Studies :

- Replace formato-O with acetate or nitrate ligands to assess coordination flexibility .

- Substitute iodide with bromide to study halide effects on bandgap (e.g., UV-Vis shifts).

- Functional Impact : Measure changes in photocatalytic efficiency using methylene blue degradation assays.

Data Interpretation : Corrogate structural variations (e.g., bond angles from XRD) with functional outputs (e.g., catalytic rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.